![molecular formula C14H20O3Si B15291891 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzofuranone core with a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: Benzofuranone derivative with a free hydroxyl group.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Base: Imidazole or pyridine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: Room temperature, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone involves its ability to protect hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol: Similar protecting group but different core structure.
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1H-indazole: Similar protecting group with an indazole core.
3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol: Similar protecting group with a phenol core.
Uniqueness
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is unique due to its benzofuranone core, which imparts distinct chemical and physical properties. The presence of the TBDMS group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C14H20O3Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-11-6-7-12-10(8-11)9-13(15)16-12/h6-8H,9H2,1-5H3 |
InChI Key |
DWPSSLUCHZJJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


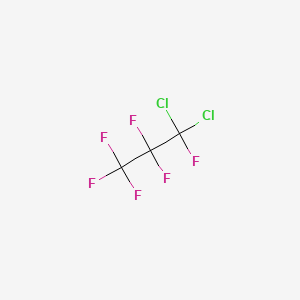
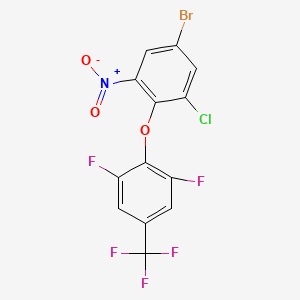
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
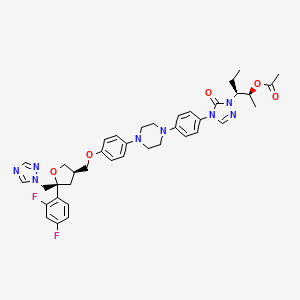

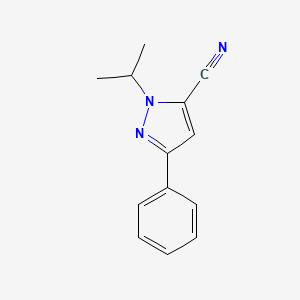
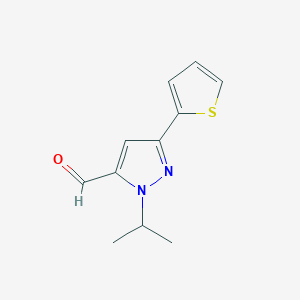
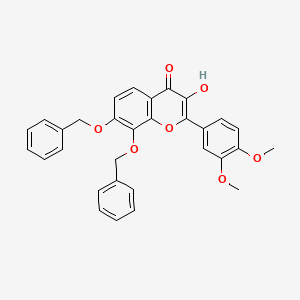
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
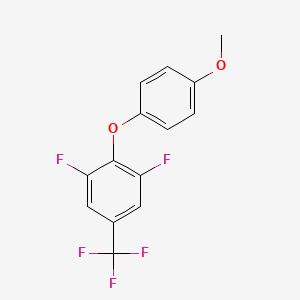
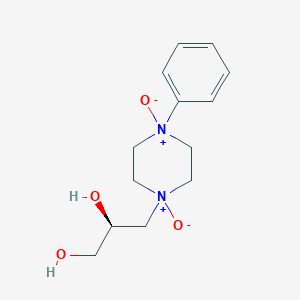
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)

